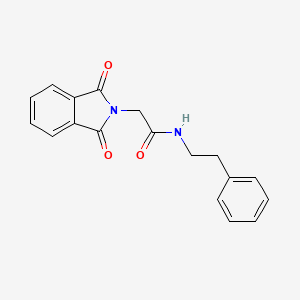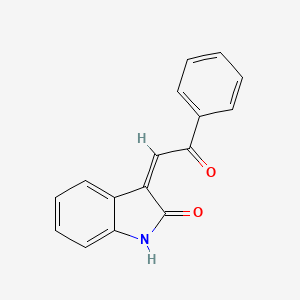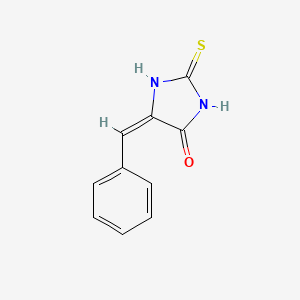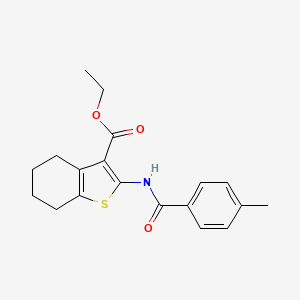![molecular formula C20H20N4O3 B6421911 3-(4-ethoxy-3-methoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285541-14-1](/img/structure/B6421911.png)
3-(4-ethoxy-3-methoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-ethoxy-3-methoxyphenyl)-N’-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methoxy group, a phenyl group, and a pyrazole group. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxy and methoxy groups would likely contribute electron density to the phenyl ring, potentially activating it towards electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the pyrazole group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity and Selective Cytotoxicity
Metal complexes containing curcumin derivatives, including our compound of interest, have shown promise in cancer therapy. Curcumin is a natural polyphenol found in turmeric, and its metal complexes exhibit enhanced bioavailability and stability. These complexes can selectively target cancer cells, inducing apoptosis (programmed cell death) and inhibiting tumor growth. Researchers are actively exploring their potential as chemotherapeutic agents .
Anti-Alzheimer’s Disease Activity
Curcumin and its derivatives possess neuroprotective properties. In the context of Alzheimer’s disease (AD), metal curcumin complexes have garnered attention due to their ability to inhibit amyloid-beta aggregation and reduce oxidative stress. These complexes may help prevent or slow down the progression of AD by modulating key pathways involved in neurodegeneration .
Antioxidative and Neuroprotective Effects
The compound’s antioxidant properties make it valuable for combating oxidative stress-related diseases. By scavenging free radicals and reducing inflammation, metal curcumin complexes can protect neurons and other cells from damage. Researchers are investigating their potential in conditions such as Parkinson’s disease and stroke .
Anti-Inflammatory Applications
Curcumin derivatives have well-established anti-inflammatory effects. Metal complexes enhance these properties, making them attractive candidates for managing chronic inflammatory conditions. They may be useful in treating arthritis, inflammatory bowel diseases, and other immune-mediated disorders .
Metal-Based Imaging Agents
Metal curcumin complexes can serve as imaging agents in diagnostic procedures. Their unique spectroscopic properties allow for non-invasive imaging of tissues and organs. Researchers are exploring their use in magnetic resonance imaging (MRI) and fluorescence imaging .
Catalysis and Materials Science
Beyond their biological applications, metal curcumin complexes find utility in catalysis and materials science. Their coordination chemistry enables them to act as catalysts in various reactions, including oxidation and reduction processes. Additionally, they contribute to the development of functional materials with tailored properties .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in lignin degradation .
Biochemical Pathways
The compound may affect the biochemical pathways involved in lignin degradation . Ligninolytic enzymes such as manganese peroxidase (MnP), lignin peroxidase (LiP), and laccase are known to degrade lignin and related compounds . The compound might interact with these enzymes, affecting their activity and thus the overall pathway.
Pharmacokinetics
Similar compounds have been shown to have a molecular weight of around 22224 , which could influence its absorption and distribution.
Result of Action
Similar compounds have been shown to have antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound . For example, the presence of water molecules can preclude the ready displacement needed for nucleophilic attack .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-18-10-9-15(11-19(18)26-2)16-12-17(23-22-16)20(25)24-21-13-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZWMTAGFAZDOX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-benzylidene-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B6421857.png)
![N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421861.png)
![3-(furan-2-yl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421867.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421881.png)
![N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421886.png)
![N'-[(1E)-phenylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421894.png)

![3-cyclopropyl-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421916.png)
![3,4-dimethoxy-N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]benzohydrazide](/img/structure/B6421932.png)

![2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6421947.png)